molecular formula C14H28O4Si B14294750 Dimethyl 2-[(triethylsilyl)methyl]pentanedioate CAS No. 114544-10-4

Dimethyl 2-[(triethylsilyl)methyl]pentanedioate

Cat. No.: B14294750
CAS No.: 114544-10-4
M. Wt: 288.45 g/mol
InChI Key: QTYAIIWODZSPJD-UHFFFAOYSA-N
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Description

Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is an organic compound with the molecular formula C14H28O4Si. This compound is a derivative of pentanedioic acid, where two methyl groups are esterified, and a triethylsilyl group is attached to the methyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-[(triethylsilyl)methyl]pentanedioate can be synthesized through a multi-step process involving the esterification of pentanedioic acid and the introduction of the triethylsilyl group. One common method involves the following steps:

    Esterification: Pentanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pentanedioate.

    Silylation: The dimethyl pentanedioate is then reacted with triethylsilyl chloride in the presence of a base, such as pyridine, to introduce the triethylsilyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(triethylsilyl)methyl]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[(triethylsilyl)methyl]pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-[(triethylsilyl)methyl]pentanedioate involves its reactivity as an ester and the stability provided by the triethylsilyl group. The ester groups can undergo hydrolysis, oxidation, or reduction, while the triethylsilyl group can be selectively removed or substituted, allowing for precise control over the compound’s reactivity and functionalization.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pentanedioate: Lacks the triethylsilyl group, making it less stable and less versatile in certain reactions.

    Triethylsilyl-protected alcohols: Similar in terms of the protective group but differ in the core structure and reactivity.

Uniqueness

Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is unique due to the combination of ester groups and the triethylsilyl protective group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.

Properties

CAS No.

114544-10-4

Molecular Formula

C14H28O4Si

Molecular Weight

288.45 g/mol

IUPAC Name

dimethyl 2-(triethylsilylmethyl)pentanedioate

InChI

InChI=1S/C14H28O4Si/c1-6-19(7-2,8-3)11-12(14(16)18-5)9-10-13(15)17-4/h12H,6-11H2,1-5H3

InChI Key

QTYAIIWODZSPJD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

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